Product packaging for Fmoc-l-cys-oh h2o(Cat. No.:)

Fmoc-l-cys-oh h2o

Cat. No.: B8046890
M. Wt: 361.4 g/mol
InChI Key: HNZQQLXIOBNTOL-NTISSMGPSA-N
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Description

Significance in Chemical Synthesis and Chemical Biology

Fmoc-L-Cys-OH H2O is widely utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides in academic laboratories. The Fmoc group is base-labile, allowing for its removal under mild conditions (typically using piperidine), which is compatible with a variety of acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS. nih.govpeptide.com The presence of the cysteine residue is particularly significant as its free thiol group can participate in various chemical reactions, including disulfide bond formation, maleimide (B117702) conjugation, and click chemistry. chemimpex.comresearchgate.net These reactions are fundamental in chemical biology for applications such as protein engineering, bioconjugation, and the development of biosensors and biomaterials. chemimpex.com

The ability to selectively introduce cysteine residues using this compound allows researchers to synthesize peptides with defined disulfide bridges, which are crucial for the correct folding and biological activity of many proteins and peptides. chemimpex.com Furthermore, the thiol group provides a handle for attaching various probes, labels, or other molecules to peptides, facilitating studies on peptide function, localization, and interaction with other biomolecules. chemimpex.com

Historical Context of Fmoc Chemistry within Peptide Science

The development of protecting group chemistry has been central to the advancement of chemical peptide synthesis over the past century. publish.csiro.aupeptide-li.com Early methods often relied on acid-labile protecting groups, such as the carbobenzoxy (Cbz) group, introduced in 1932. nih.gov The advent of solid-phase peptide synthesis by R. B. Merrifield in the 1960s revolutionized the field, allowing for the automated synthesis of peptides on an insoluble support. publish.csiro.aupeptide.com Initially, Merrifield's approach primarily utilized the tert-butyloxycarbonyl (Boc) group, which is removed by strong acid. nih.govpeptide.com

In 1970, Louis Carpino introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a base-labile Nα-protecting group. nih.govpublish.csiro.au This offered a milder alternative to the harsh acidic conditions required for Boc removal. nih.gov The integration of the Fmoc group into solid-phase peptide synthesis, particularly with acid-labile linkers and side-chain protecting groups (orthogonal protection), is considered a major landmark in the history of chemical peptide synthesis. nih.govpublish.csiro.aupeptide-li.com This orthogonal strategy allows for the selective deprotection of the Nα-amino group at each synthesis step while keeping the side-chain functionalities protected until the final cleavage from the resin. nih.gov By 1994, Fmoc chemistry was widely adopted, being used by a large majority of laboratories involved in peptide synthesis, contributing to improved peptide quality. nih.gov

Scope of Contemporary Academic Investigation of this compound

Contemporary academic research utilizing this compound spans a wide array of applications, primarily centered around its role as a versatile building block in peptide synthesis and chemical biology. Researchers continue to explore and refine methods for incorporating cysteine residues into complex peptide structures, including those with multiple disulfide bonds. peptide.comchemimpex.com The compound is integral to the synthesis of peptides for studying protein-protein interactions, developing peptide-based therapeutics, and creating functional biomaterials. chemimpex.com

Investigations also focus on the development of novel strategies for site-specific bioconjugation via the cysteine thiol group, enabling the creation of antibody-drug conjugates, peptide-nanoparticle conjugates, and other hybrid biomolecules with tailored properties. chemimpex.com Furthermore, this compound is employed in studies related to molecular recognition, where the thiol group can be utilized for covalent imprinting and the creation of synthetic receptors. scirp.org The compound's role in facilitating disulfide bond formation is also explored in the context of creating self-assembling peptide structures and hydrogels with potential applications in drug delivery and tissue engineering. researchgate.net

The use of this compound in contemporary research is supported by its availability and compatibility with automated peptide synthesis platforms, allowing for the efficient and reproducible generation of cysteine-containing peptides for diverse academic investigations. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO5S B8046890 Fmoc-l-cys-oh h2o

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZQQLXIOBNTOL-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Optimization in Peptide Chemistry Utilizing Fmoc L Cys Oh H2o

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support (resin). This allows for excess reagents and by-products to be easily removed by washing, simplifying the synthesis process compared to traditional solution-phase methods. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used SPPS approach that employs a base-labile protecting group for the α-amino function of incoming amino acids. fishersci.ca The Fmoc group is typically removed using a weak base, such as piperidine (B6355638), under mild conditions, which is compatible with a wide range of acid-labile side-chain protecting groups. fishersci.canih.govnih.gov

Foundational Principles and Advantages of Cysteine Incorporation via Fmoc Strategy

The foundational principle of Fmoc-SPPS involves the sequential addition of Fmoc-protected amino acids to the growing peptide chain anchored to a resin. Each cycle consists of Fmoc deprotection, washing, coupling of the next protected amino acid, and washing. The mild basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) are advantageous for incorporating sensitive amino acids like cysteine. fishersci.cauci.edu

A key challenge in synthesizing cysteine-containing peptides is managing the reactive thiol group. In the absence of protection, the thiol can undergo oxidation to form disulfide bonds prematurely during synthesis or participate in other unwanted side reactions. The Fmoc strategy offers orthogonality with various acid-labile protecting groups for the cysteine thiol, allowing for controlled deprotection and disulfide bond formation at a desired stage, often after cleavage from the resin. bachem.comsigmaaldrich.com This orthogonality is a significant advantage over the Boc (tert-butyloxycarbonyl) strategy, which uses acid-labile protection for the α-amino group and requires stronger acidic conditions for deprotection, potentially cleaving cysteine thiol protecting groups prematurely. bachem.com

The incorporation of cysteine via Fmoc-SPPS requires the use of Fmoc-L-Cys-OH with a suitable protecting group on the thiol side chain. This ensures that the thiol remains unreactive throughout the chain elongation process.

Resin Linkage Strategies for C-Terminal Cysteine Peptides

The choice of resin and linker is crucial in SPPS, particularly for peptides containing C-terminal cysteine. The linkage to the resin determines the C-terminal functionality of the cleaved peptide and the conditions required for cleavage. C-terminal cysteine residues are particularly prone to side reactions, including epimerization, during SPPS. researchgate.netnih.govcsic.es

Chlorotrityl Chloride Resin Applications

2-Chlorotrityl chloride (2-CTC) resin is a widely used acid-labile solid support in Fmoc-SPPS, particularly advantageous for synthesizing protected peptide fragments or peptides with sensitive C-terminal residues like cysteine. chempep.comresearchgate.net The resin's structure, featuring a highly acid-labile trityl group with a chlorine substituent, allows for cleavage of the peptide from the resin under very mild acidic conditions, typically 0.5-5% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often with scavengers like triisopropylsilane (B1312306) (TIS). chempep.comnih.govappliedpolytech.com These mild conditions are crucial for preserving acid-sensitive side-chain protecting groups, including those on cysteine. chempep.commdpi.com

The steric hindrance of the trityl group on the resin also helps to minimize side reactions such as diketopiperazine formation and racemization at the C-terminal amino acid, which can be problematic with C-terminal cysteine. chempep.comnih.govappliedpolytech.com The first amino acid, Fmoc-L-Cys(protected)-OH, is typically loaded onto the 2-CTC resin via an ester linkage formed by the reaction of the carboxyl group with the chlorotrityl chloride moiety, often in the presence of a weak base like DIEA. uci.eduappliedpolytech.com

Studies have shown that while 2-CTC resin is beneficial, C-terminal cysteine linked via an ester to resins like 2-CTC can still undergo epimerization, although it may be less pronounced compared to other resin types like Wang resin. nih.govcsic.es

Dihydro-pyranyl (DHP) Resin Mimicry

Information specifically on "Dihydro-pyranyl (DHP) Resin Mimicry" in the context of C-terminal cysteine SPPS is less commonly detailed in general literature compared to widely used resins like 2-CTC. However, the concept of using linkers that provide acid-labile cleavage conditions, similar to those offered by 2-CTC resin, is relevant for sensitive residues like cysteine. Such linkers would aim to mimic the mild acid lability to allow cleavage while retaining side-chain protection. While a specific "DHP resin mimicry" for C-terminal cysteine isn't prominently described in the search results, the principle aligns with the need for acid-sensitive linkages that prevent side reactions and allow for controlled cleavage.

Side-Chain Anchoring Approaches

Side-chain anchoring is an alternative strategy where the peptide is attached to the solid support via a functional group on the amino acid side chain, rather than the C-terminus. This approach is particularly useful for synthesizing peptides with modified C-termini (e.g., peptide acids, amides, esters) or for the synthesis of cyclic peptides. researchgate.net For cysteine-containing peptides, side-chain anchoring can involve linking the cysteine thiol group to the resin via a stable linkage, such as a thiol-ether bond, through a suitable linker attached to the resin. researchgate.net

This strategy can be advantageous for C-terminal cysteine peptides as it avoids potential epimerization issues associated with anchoring the C-terminal carboxyl group directly to the resin. researchgate.netnih.gov After the peptide chain is assembled using standard Fmoc-SPPS, the peptide can be cleaved from the resin by breaking the side-chain anchor linkage under specific conditions that are orthogonal to the Fmoc and other side-chain protecting groups. researchgate.net Research has explored different linkers and cleavage conditions for side-chain anchored cysteine peptides to achieve high purity and minimize side reactions. researchgate.netbohrium.com

Advanced Protecting Group Chemistry for Cysteine Thiol Functionality

The cysteine thiol group is highly reactive and requires protection during Fmoc-SPPS to prevent unwanted disulfide bond formation (both inter- and intra-chain), oxidation, or reaction with activated amino acids during coupling steps. bachem.comsigmaaldrich.comresearchgate.net A variety of protecting groups have been developed for the cysteine thiol, offering different lability profiles to allow for selective deprotection and controlled disulfide bond formation.

Commonly used thiol protecting groups in Fmoc-SPPS include:

Trityl (Trt): This is the most widely used protecting group for cysteine in Fmoc-SPPS due to its lability to TFA, allowing for removal during the final cleavage of the peptide from the resin. bachem.comsigmaaldrich.com Trt-protected cysteine (Fmoc-Cys(Trt)-OH) is a standard building block. advancedchemtech.comfishersci.casigmaaldrich.com The Trt group is typically removed with moderate concentrations of TFA (e.g., 95% TFA) in the presence of scavengers like TIS or EDT to trap the resulting trityl cation and prevent side reactions. bachem.comadvancedchemtech.com

Acetamidomethyl (Acm): The Acm group is more stable to acid than the Trt group and is typically removed using orthogonal methods, such as treatment with iodine or mercury(II) acetate (B1210297). bachem.comsigmaaldrich.com This orthogonality is valuable for synthesizing peptides with multiple disulfide bonds, allowing for selective deprotection and disulfide formation in a stepwise manner. bachem.comsigmaaldrich.commdpi.com

tert-Butyl (tBu): The tBu group is also acid-labile but generally requires stronger acidic conditions for removal compared to the Trt group. sigmaaldrich.com Like Acm, it can be used for orthogonal protection strategies. bachem.comsigmaaldrich.com

Other Protecting Groups: Other protecting groups like S-tert-butylthio (S-tBu), 4-methoxytrityl (Mmt), diphenylmethyl (Dpm), and tetrahydropyranyl (Thp) offer varying degrees of acid lability and orthogonality, providing flexibility in synthetic design, particularly for complex peptides with multiple cysteine residues and disulfide bonds. bachem.comsigmaaldrich.comresearchgate.netmdpi.comsigmaaldrich.comresearchgate.net Mmt and S-tBu, for instance, can be removed under milder acidic or reductive conditions, respectively, allowing for selective on-resin modifications or disulfide formation. sigmaaldrich.com

Here is a table summarizing common cysteine thiol protecting groups used in Fmoc-SPPS:

Protecting GroupAbbreviationTypical Removal ConditionsOrthogonality with FmocApplications
TritylTrtTFA (moderate concentration, with scavengers)YesRoutine synthesis, removed during final cleavage
AcetamidomethylAcmIodine, Hg(II) acetate, or other specific reagentsYesStepwise disulfide bond formation in multi-cysteine peptides
tert-ButyltBuStronger acidic conditions than TrtYesOrthogonal protection strategies
4-MethoxytritylMmtMild acid (e.g., dilute TFA), orthogonal to standard tBu PGsYesSelective on-resin deprotection and modification
S-tert-ButylthioS-tBuReducing agents (e.g., DTT, β-mercaptoethanol) or phosphinesYesFormation of asymmetrical disulfide bonds, orthogonal deprotection
DiphenylmethylDpmAcidic conditionsYesAlternative to Trt, may show different side reaction profiles
TetrahydropyranylThpAcidic conditionsYesReduced side reactions like racemization and piperidinyl adduct formation researchgate.net

This table highlights the diverse tools available to peptide chemists for managing the cysteine thiol during Fmoc-SPPS, enabling the synthesis of complex peptides with defined disulfide architectures.

Acid-Labile Protecting Groups for Orthogonal Deprotection

Acid-labile protecting groups are widely used in Fmoc SPPS for cysteine protection. Their removal is typically achieved using trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. sigmaaldrich.comthermofisher.comontosight.ai The differential lability of these groups to acid allows for orthogonal deprotection strategies. csic.es

The trityl (Trt) group is one of the most common acid-labile protecting groups for the cysteine thiol in Fmoc SPPS. sigmaaldrich.comthermofisher.comontosight.ai Fmoc-Cys(Trt)-OH is a standard building block for introducing cysteine residues. advancedchemtech.comsigmaaldrich.com The Trt group is typically removed with 90-95% TFA, often with the addition of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to capture the released trityl cation and prevent reattachment or modification of the deprotected thiol or other sensitive residues like tryptophan. sigmaaldrich.comthermofisher.comadvancedchemtech.comsigmaaldrich.com While effective for peptides requiring a free thiol in the final product, the Trt group is slowly cleaved by weaker acidic conditions, which can be a consideration in specific synthetic strategies. sigmaaldrich.com The use of Fmoc-Cys(Trt)-OH is generally cost-effective for synthesizing peptides with free sulfhydryl groups. sigmaaldrich.com

The 4-methoxytrityl (Mmt) group is another acid-labile protecting group for cysteine, known for being significantly more acid-labile than the Trt group. sigmaaldrich.compeptide.comcblpatras.grresearchgate.net Fmoc-Cys(Mmt)-OH is a valuable derivative for selective deprotection strategies. cblpatras.grpeptide.com The Mmt group can be removed with dilute TFA solutions (e.g., 0.5-1% TFA in dichloromethane with scavengers) under conditions where the Trt group remains largely intact. peptide.comcblpatras.grresearchgate.netpeptide.com This differential lability allows for the selective deprotection of a cysteine residue protected with Mmt while other cysteine residues protected with Trt or other acid-stable groups remain protected. sigmaaldrich.compeptide.compeptide.com This orthogonality is particularly useful for the regioselective formation of disulfide bonds on the solid phase. sigmaaldrich.comcblpatras.gr The Mmt group can also be cleaved by iodine. peptide.com

The diphenylmethyl (Dpm) group serves as an acid-labile protecting group for cysteine with lability intermediate between that of Mmt and Trt. csic.esacs.org Fmoc-Cys(Dpm)-OH is considered a valuable alternative to Fmoc-Cys(Trt)-OH, particularly for the synthesis of cyclic peptides containing multiple disulfide bridges in combination with other orthogonally cleavable protecting groups like Mmt. sigmaaldrich.com The S-Dpm protection is stable to dilute TFA concentrations (1-3%) that would cleave S-Trt but is removed with higher concentrations of TFA (95%). sigmaaldrich.com This allows for the selective removal of more acid-labile groups like Mmt in the presence of Dpm-protected cysteine. sigmaaldrich.comcsic.es The Dpm group has been shown to be compatible with both S-Trt and S-Mmt for regioselective disulfide bond formation. acs.org

Disulfide-Based Protecting Groups

Disulfide-based protecting groups for cysteine are removed by reduction, typically using thiol-reducing agents like dithiothreitol (B142953) (DTT). iris-biotech.decsic.eschemistryviews.orgresearchgate.netresearchgate.net These groups are orthogonal to acid-labile protecting groups and are particularly useful for strategies involving the sequential formation of disulfide bonds. rsc.orgiris-biotech.decsic.eschemistryviews.org

The sec-isoamyl mercaptan (SIT) group is a recently developed disulfide-based protecting group for the cysteine thiol. researchgate.netresearchgate.netiris-biotech.dechemistryviews.orgresearchgate.netresearchgate.net Fmoc-L-Cys(SIT)-OH is compatible with Fmoc SPPS and is stable to the basic conditions used for Fmoc removal. iris-biotech.deiris-biotech.de A key advantage of the SIT group is its enhanced removal kinetics compared to other disulfide-based protecting groups like tert-butylmercapto (StBu). iris-biotech.dechemistryviews.orgresearchgate.netiris-biotech.de Comparative studies have shown that the SIT group is removed more rapidly and completely by reducing agents such as DTT, even faster with the addition of water. iris-biotech.deiris-biotech.de This improved lability is attributed to the secondary thiol structure with a β-methyl substituent, providing a balance of steric hindrance for stability during synthesis and accessibility for efficient reduction. iris-biotech.decsic.eschemistryviews.orgresearchgate.net The SIT group has been successfully applied in the synthesis of complex peptides with multiple disulfide bonds and has shown less racemization compared to StBu and in some cases, Trt. researchgate.netresearchgate.netresearchgate.net

The tert-butylmercapto (StBu) group is another disulfide-based protecting group used for cysteine in Fmoc SPPS. bachem.comiris-biotech.decsic.esthermofisher.com Fmoc-L-Cys(StBu)-OH is stable to acidolysis conditions used for cleaving peptides from the resin and removing other acid-labile protecting groups. rsc.orgpeptide.comnih.gov The StBu group is removed by reduction with thiol-reducing agents like DTT. bachem.comrsc.orgiris-biotech.de However, the removal of the StBu group can be slow and incomplete, sometimes requiring extended reaction times or higher concentrations of the reducing agent, and can be sequence-dependent. iris-biotech.decsic.esresearchgate.net Despite these considerations, the StBu group remains a useful tool in orthogonal protection strategies for synthesizing peptides with multiple disulfide bonds, often used in combination with acid-labile groups. rsc.orgcblpatras.gr Side reactions, such as base-catalyzed β-elimination, have been observed during the coupling of Cys(StBu), leading to byproduct formation. acs.org

Summary of Cysteine Protecting Group Labilities in Fmoc SPPS

Protecting GroupTypeTypical Removal ConditionsRelative Acid Lability (among Trityl types)Stability to Fmoc Removal (Piperidine)Removed by Reduction (DTT)
Trityl (Trt)Acid-labile90-95% TFA with scavengersMost stable (Trt > Mtt > Mmt)StableNo
Methoxytrityl (Mmt)Acid-labile0.5-1% TFA with scavengersLeast stable (Trt > Mtt > Mmt)StableNo
Diphenylmethyl (Dpm)Acid-labile95% TFA; stable to 1-3% TFAIntermediateStableNo
sec-Isoamyl Mercaptan (SIT)Disulfide-basedDTT, often with waterN/AStableYes
tert-Butylmercapto (StBu)Disulfide-basedDTTN/AStableYes (slower than SIT)

Comparative Deprotection Kinetics of SIT vs. StBu by DTT

Protecting GroupDeprotection Time with DTT (no water)Deprotection Time with DTT (5% water)
StBuPartially removed after 500 min (60%) iris-biotech.deiris-biotech.deCompletely removed within 250 min iris-biotech.deiris-biotech.de
SITTotally removed after 160 min iris-biotech.deiris-biotech.deTotally removed in < 40 min iris-biotech.deiris-biotech.de

Data based on a comparative study monitoring deprotection by HPLC. iris-biotech.deiris-biotech.de

Safety-Catch Protecting Groups (e.g., MsbH)

Safety-catch protecting groups represent a class of protecting groups that remain stable under standard synthesis and deprotection conditions but can be activated for removal by a specific chemical transformation at the end of the synthesis. This principle allows for orthogonality with both Fmoc and Boc (tert-butoxycarbonyl) chemistries. The 4,4′-bis(dimethylsulfinyl)benzhydryl (MsbH) group is an example of a safety-catch protecting group employed for cysteine thiol protection. researchgate.netiris-biotech.decsic.esnih.gov

MsbH offers high stability under acidic conditions, including treatment with trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), as well as under oxidative and reductive conditions. researchgate.netresearchgate.net Its removal is triggered by the reduction of the sulfoxide (B87167) moieties to the corresponding sulfides, which significantly increases the acid lability of the protecting group. researchgate.netresearchgate.net A common method for MsbH deprotection involves treatment with a cocktail containing NH4I, dimethylsulfide (DMS), and TFA. researchgate.netresearchgate.net This reductive acidolysis not only cleaves the MsbH group but can also facilitate concomitant disulfide bond formation due to the generation of iodine/iodosulfonium ions as by-products. researchgate.net

MsbH has demonstrated compatibility with both Boc and Fmoc SPPS strategies and is stable to the deprotection conditions used for common cysteine protecting groups such as Trt (trityl), Acm (acetamidomethyl), Meb (4-methylbenzyl), and Mob (4-methoxybenzyl). researchgate.netiris-biotech.deresearchgate.net This broad compatibility makes MsbH a valuable tool for the regioselective synthesis of complex, disulfide-rich peptides. researchgate.netiris-biotech.de However, a notable limitation of the standard NH4I/DMS/TFA removal cocktail is its incompatibility with tryptophan-containing peptides, as tryptophan residues are susceptible to side reactions in the presence of iodine unless specifically protected (e.g., with a formyl group in Boc chemistry). researchgate.net

Orthogonal Protecting Group Strategies for Regioselective Disulfide Formation in Polycysteine Peptides

The synthesis of peptides containing multiple cysteine residues requires precise control over disulfide bond formation to ensure the correct connectivity and obtain the biologically active conformer. This is typically achieved through the use of orthogonal protecting group strategies. rsc.orgsigmaaldrich.comresearchgate.netnih.govub.edusigmaaldrich.comresearchgate.net Orthogonal protecting groups are classes of protecting groups that can be removed selectively under distinct chemical conditions without affecting other protecting groups or the peptide backbone. rsc.orgub.edu

By incorporating cysteine residues protected with different, orthogonally removable groups, disulfide bonds can be formed sequentially in a controlled manner. rsc.orgnih.govub.eduresearchgate.net Common orthogonal pairs and sets involve combinations of acid-labile groups with varying lability (e.g., Trt, Dpm, Mmt, Thp) and groups removable by other mechanisms, such as reduction (e.g., MsbH after activation) or oxidation (e.g., Acm removed by iodine, Hg²⁺, Ag²⁺, or Tl³⁺). sigmaaldrich.comresearchgate.netcsic.esnih.govsigmaaldrich.com

For instance, the combination of Dpm and Mmt protecting groups has been successfully employed for the regioselective synthesis of cyclic peptides containing two disulfide bridges. sigmaaldrich.comsigmaaldrich.com Another strategy for peptides with three disulfide bonds has utilized a combination of Mob, Trt, and Acm groups, allowing for sequential deprotection and disulfide formation. nih.gov

The order of deprotection is critical in orthogonal strategies. For example, protecting groups like STmp (S-2,4,6-trimethoxybenzyl), which are removed under reductive conditions (e.g., dithiothreitol (DTT) or N-methylmorpholine (NMM)/DTT), should be deprotected before the formation of any disulfide bonds, as the reductive environment would cleave existing disulfides. sigmaaldrich.com Following selective deprotection of specific cysteine pairs, disulfide bond formation can be induced by oxidation, either in solution or on the solid phase using reagents like N-chlorosuccinimide (NCS). sigmaaldrich.commdpi.com

Mitigation of Undesired Side Reactions during Cysteine Coupling and Fmoc Deprotection

The synthesis of cysteine-containing peptides using Fmoc SPPS is susceptible to several undesired side reactions that can compromise the purity and yield of the final product. rsc.orgsigmaaldrich.compeptide.com Effective strategies are necessary to mitigate these issues.

Investigation and Control of Racemization and Epimerization at Cysteine Residues

Racemization, or epimerization, at the α-carbon of amino acid residues, particularly cysteine and histidine, is a significant concern in peptide synthesis, especially during the coupling step. rsc.orgpeptide.comnih.gov C-terminal cysteine residues are particularly prone to racemization. rsc.org Racemization can occur with base-mediated activation methods, such as those employing phosphonium (B103445) or uronium reagents, and is exacerbated by microwave heating. nih.govnih.gov

Several approaches have been developed to control or reduce cysteine racemization. Using carbodiimide (B86325) activation methods can help avoid racemization. nih.gov The choice of cysteine protecting group also influences the degree of racemization; studies have shown that protecting groups like Thp and Dpm result in lower racemization compared to Trt. sigmaaldrich.comsigmaaldrich.com The 4-methoxybenzyloxymethyl (MBom) group was specifically introduced as a racemization-resistant protecting group for cysteine, demonstrating a substantial suppression of racemization during coupling with phosphonium or uronium reagents and during repetitive base treatment for Fmoc deprotection. figshare.com The base used for Fmoc deprotection also plays a role; substituting N-methylmorpholine with a hindered amine like 2,4,6-collidine has been shown to suppress cysteine racemization during coupling. nih.gov Lowering the microwave coupling temperature from 80°C to 50°C can also limit racemization of cysteine and histidine. nih.gov

Analysis and Prevention of 3-(1-piperidinyl)alanine By-product Formation

The formation of 3-(1-piperidinyl)alanine is a known side reaction that occurs during Fmoc SPPS, particularly when synthesizing peptides with a C-terminal cysteine residue. rsc.orgpeptide.comresearchgate.netiris-biotech.denih.govthermofisher.com This side product arises from a base-catalyzed β-elimination of the protected thiol group of cysteine, leading to the formation of a dehydroalanine (B155165) residue. Piperidine, commonly used for Fmoc deprotection, can then undergo a Michael addition to the dehydroalanine, forming the 3-(1-piperidinyl)alanine adduct. rsc.orgpeptide.comiris-biotech.de This by-product results in a mass increase of 51 Da, detectable by mass spectrometry. peptide.com

The extent of 3-(1-piperidinyl)alanine formation is influenced by several factors, including the polymeric support, the cysteine side-chain protecting group, the linker used to anchor the cysteine to the resin, and the state of the Nα-amino group during chain elongation. thermofisher.com Using bulky protecting groups for the cysteine thiol, such as the trityl (Trt) group, can help to minimize this side reaction, although it may not eliminate it entirely. peptide.comiris-biotech.de The Thp protecting group has also been shown to result in significantly lower levels of β-piperidinylalanine formation compared to Trt, Dpm, Acm, and StBu. sigmaaldrich.com Implementing specific side-chain anchoring strategies can also help to circumvent this problem. nih.gov

Strategies for Preventing Thiol Alkylation and Oxidation during Synthesis

The highly nucleophilic thiol group of cysteine is susceptible to alkylation and oxidation during peptide synthesis. rsc.orgsigmaaldrich.com Alkylation can occur during the acidolytic cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. Highly reactive cationic species are generated during this process, which can react with nucleophilic amino acid side chains, including the cysteine thiol. sigmaaldrich.com

To prevent undesired alkylation, scavengers are included in the cleavage cocktail. Common scavengers like ethanedithiol (EDT) and triisopropylsilane (TIS) effectively trap these reactive cations. sigmaaldrich.comsigmaaldrich.com EDT is particularly useful as it not only acts as a good scavenger for tert-butyl cations but also assists in the removal of the Trt protecting group from cysteine and helps prevent acid-catalyzed oxidation of tryptophan residues. sigmaaldrich.com

Oxidation of the cysteine thiol can lead to the formation of disulfide bonds, either intramolecularly within the peptide chain or intermolecularly, leading to dimerization or oligomerization. sigmaaldrich.comthermofisher.com While controlled disulfide formation is often the goal for many peptides, uncontrolled oxidation during synthesis or workup is undesirable if free thiols are required. Oxidation is particularly likely upon exposure of the deprotected peptide to air. thermofisher.com To prevent uncontrolled oxidation, particularly when aiming for peptides with free thiol groups, it is important to minimize exposure to oxygen and maintain an anaerobic environment after deprotection. thermofisher.com When specific disulfide connectivities are desired in polycysteine peptides, orthogonal protecting group strategies are employed to control the timing and location of disulfide bond formation. rsc.orgsigmaaldrich.comresearchgate.netnih.govub.edusigmaaldrich.comresearchgate.net

Minimizing Aspartimide Formation in Cysteine-Containing Sequences

Aspartimide formation is a significant side reaction in Fmoc SPPS, primarily associated with aspartic acid residues, particularly in sequences where Asp is followed by Gly, Asn, Gln, or Arg. nih.goviris-biotech.deresearchgate.net This reaction involves the intramolecular cyclization of the peptide backbone, forming a five-membered succinimide (B58015) ring (aspartimide) with the release of the β-carboxyl protecting group. The aspartimide can then undergo epimerization and ring-opening by nucleophiles (like water or piperidine), leading to a mixture of α- and β-linked aspartyl peptides and other by-products, which are often difficult to separate from the desired product. peptide.comnih.goviris-biotech.deresearchgate.net

While aspartimide formation is centered on the aspartic acid residue, it is relevant in the context of cysteine-containing sequences if an aspartic acid is also present in a susceptible position within the peptide chain synthesized using Fmoc chemistry. The basic conditions used for Fmoc deprotection with piperidine can catalyze aspartimide formation. peptide.comiris-biotech.de

Strategies to minimize aspartimide formation, applicable to cysteine-containing peptides that also contain aspartic acid in a problematic sequence context, include modifying the Fmoc deprotection conditions. Adding additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution has been shown to reduce aspartimide formation. peptide.comresearchgate.netbiotage.com Using weaker bases like piperazine (B1678402) instead of piperidine can also help suppress this side reaction. nih.govresearchgate.netbiotage.com The choice of aspartic acid side-chain protecting group is also crucial; using bulkier protecting groups can sterically hinder the cyclization. iris-biotech.deresearchgate.netbiotage.comiris-biotech.de Furthermore, incorporating backbone amide protecting groups, such as 2,4-dimethoxybenzyl (Dmb), on the amino acid residue immediately preceding the aspartic acid can effectively block aspartimide formation by preventing the required backbone cyclization. peptide.comresearchgate.netiris-biotech.de

Innovations and Enhancements in Fmoc SPPS Utilizing Fmoc-L-Cys-OH H2O

Innovations in Fmoc SPPS have aimed to improve the speed, efficiency, purity, and sustainability of peptide synthesis, particularly for complex sequences incorporating sensitive amino acids like cysteine. These advancements encompass the application of new technologies and the development of refined methodologies.

Microwave-Assisted Peptide Synthesis for Improved Efficiency and Reduced Racemization

Microwave irradiation has been widely adopted in SPPS to accelerate reaction kinetics, leading to reduced coupling and deprotection times and improved yields, especially for challenging sequences nih.govbiotage.comresearchgate.net. The application of microwave energy facilitates faster synthesis cycles compared to traditional methods nih.gov. However, the elevated temperatures associated with microwave heating can potentially exacerbate side reactions, including the racemization of certain amino acids. Cysteine, particularly when protected as Fmoc-L-Cys(Trt)-OH, is known to be susceptible to racemization under basic conditions and elevated temperatures, especially when using phosphonium or uronium coupling reagents researchgate.netnih.govnih.gov. Studies have investigated the extent of α-C racemization of Fmoc-L-Cys(Trt)-OH during microwave-assisted coupling, showing that racemization can occur with various coupling reagents, though it can be minimized by using specific combinations like DIC/Oxyma researchgate.netnih.gov. Despite this challenge, optimized microwave protocols, often involving careful control of temperature and reaction times and the selection of appropriate coupling reagents, have enabled the efficient synthesis of cysteine-containing peptides with acceptable levels of racemization researchgate.netcsic.es.

Ultrasonication-Mediated Effects on Synthesis Yield and Purity

Ultrasonication has emerged as another technique to enhance SPPS. The application of ultrasonic waves to the reaction mixture can positively influence coupling efficiencies and reaction times acs.orgresearchgate.net. Studies exploring ultrasonication-assisted SPPS (US-SPPS) have demonstrated its potential to improve the synthesis of biologically active peptides, including those with "difficult sequences" acs.org. Notably, research indicates that ultrasonic irradiation does not appear to increase the main side reactions, such as racemization of sensitive residues like cysteine acs.orgresearchgate.net. Ultrasonication has been shown to achieve high Fmoc deprotection yields (>95%) with significantly reduced reaction times compared to classical methods researchgate.net. This suggests that US-SPPS, potentially utilizing building blocks like this compound or its protected derivatives, can be a promising approach for improving the efficiency and purity of cysteine-containing peptide synthesis acs.orgresearchgate.netrsc.org.

Development of Eco-Friendly and Sustainable SPPS Approaches

Growing awareness of the environmental impact of chemical synthesis has driven the development of more sustainable SPPS methods. Traditional SPPS often relies on large volumes of organic solvents, generating considerable waste mdpi.comacs.orgrsc.org. Efforts are being made to reduce the environmental footprint of peptide synthesis.

Replacing conventional solvents like N,N-dimethylformamide (DMF), which is classified as a substance of very high concern, with greener alternatives is a key focus acs.orgunibo.it. Researchers have explored various green solvent mixtures for use in Fmoc SPPS, evaluating their ability to swell resins and dissolve Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH, and coupling reagents acs.orgunibo.ittandfonline.compolypeptide.com. While water is considered the most sustainable solvent, many Fmoc-protected amino acids are insoluble in it nih.gov. Therefore, mixtures of green solvents are being investigated to find systems that offer comparable or superior performance to traditional solvents in terms of resin swelling, amino acid solubility, and reaction efficiency acs.orgrsc.orgunibo.ittandfonline.compolypeptide.com. The successful implementation of green solvent systems in Fmoc SPPS, including steps involving the incorporation of cysteine derivatives, contributes significantly to reducing solvent waste generation acs.org.

Advancements in Automated Synthesis Protocols for Complex Cysteine-Containing Peptide Sequences

The inherent iterative nature of SPPS makes it highly amenable to automation nih.govrsc.orgpeptide.comsemanticscholar.org. Automated peptide synthesizers allow for the rapid and reproducible synthesis of peptides, including those with complex sequences containing multiple cysteine residues. Advancements in automated synthesis protocols have focused on optimizing reaction conditions, minimizing side reactions, and improving the yield and purity of challenging peptides. For cysteine-containing sequences, automated protocols must account for potential issues such as racemization, thiol oxidation, and the formation of undesired byproducts like 3-(1-piperidinyl)alanine rsc.org. The development of improved cysteine protecting groups, optimized coupling strategies, and refined deprotection and cleavage conditions compatible with automation have been crucial nih.govnih.govrsc.orgissuu.com. Automated synthesis allows for precise control over reaction parameters, which is essential for the successful incorporation of sensitive residues like cysteine and the synthesis of complex disulfide-rich peptides rsc.org. The ability to reliably synthesize complex cysteine-containing peptide sequences using automated Fmoc SPPS is a significant advancement in the field rsc.org.

Solution-Phase Fmoc-Based Peptide Synthesis

While solid-phase peptide synthesis (SPPS) is widely used, solution-phase peptide synthesis (LPPS) also remains relevant, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. researchgate.netresearchgate.net this compound and its protected derivatives can be employed in solution-phase Fmoc chemistry. In this approach, amino acids are coupled sequentially in solution, with the Fmoc group being removed after each coupling step using a base, typically piperidine. masterorganicchemistry.com The resulting free amine is then ready for the next coupling reaction. masterorganicchemistry.com Solution-phase synthesis allows for easier monitoring and purification of intermediates at each step, which can be advantageous for certain peptides. researchgate.net

Research has explored rapid, continuous solution-phase peptide synthesis methods using Fmoc-protected amino acids. researchgate.net These methods often involve specific conditions for Fmoc removal and coupling, followed by solvent extraction for workup. researchgate.net Ensuring the solubility of peptide intermediates and the complete removal of byproducts are key challenges in optimizing solution-phase synthesis. researchgate.net

Applications in DNA-Encoded Chemical Libraries (DECLs)

DNA-encoded chemical libraries (DECLs) are powerful tools for drug discovery, allowing for the synthesis and screening of vast numbers of small molecules and peptides. nih.govgoogle.com DECL technology links each compound to a unique DNA sequence, enabling screening in a single pot and identification of binders through DNA sequencing. google.com

This compound and its derivatives are relevant in the construction of peptide-based DECLs. Cysteine residues can serve as attachment points for the DNA tag or for cyclization strategies within the library members. nih.gov Solution-phase chemistry compatible with DNA is crucial for DECL synthesis, as the DNA tag is sensitive to many chemical conditions. ncl.ac.uk Research in this area focuses on developing substrate-tolerant amide coupling conditions and appropriate protecting group strategies for amino acids, including cysteine, that are compatible with the DNA-encoded format. researchgate.net For instance, Fmoc-L-Cys(oNv)-OH has been conjugated as a scaffold to DNA strands in DECL synthesis. nih.gov

Protecting Group Strategies and Substrate Tolerance in Aqueous Solution-Phase Conditions

The successful incorporation of cysteine into peptides, especially in solution-phase and potentially aqueous conditions relevant to DECLs, necessitates careful consideration of protecting group strategies for the thiol side chain. The free thiol of cysteine is prone to oxidation and other side reactions. rsc.org Various protecting groups have been developed for the cysteine thiol, offering different lability profiles. sigmaaldrich.combachem.com

While Trt is widely used due to its lability to TFA, it can be slowly cleaved by weak acids. sigmaaldrich.com Acm is stable to acidolysis and is often removed by orthogonal methods like treatment with mercuric acetate followed by oxidation. bachem.com StBu has been explored in solution-phase Fmoc-based DECL synthesis, although achieving satisfactory conversion can be challenging. researchgate.net Comparative studies have shown that the deprotection rate of different StBu-based protecting groups can be influenced by the presence of water. iris-biotech.de For example, the sec-isoamyl mercaptan (SIT) group, a disulfide-based protecting group, has shown faster removal with dithiothreitol, and this rate is increased by the addition of water. iris-biotech.de

Research into peptide synthesis in water using water-dispersible Fmoc-amino acid nanoparticles highlights efforts to develop environmentally friendly methods and address the challenges of substrate tolerance in aqueous environments. researchgate.net While this specific approach focuses on SPPS in water, the underlying principles of ensuring amino acid reactivity and minimizing side reactions in aqueous media are relevant to solution-phase synthesis as well. Studies on molecular recognition of amino acids in water, including Fmoc-Cys(SH)-OH, through covalent imprinting techniques demonstrate the potential for cysteine chemistry in aqueous systems, leveraging thiol-disulfide exchange reactions. scirp.orgresearchgate.net

The development of substrate-tolerant coupling conditions is critical for the efficiency of solution-phase synthesis, particularly when dealing with a diverse range of amino acids and complex peptide sequences in the context of DECLs. researchgate.net Research findings indicate that specific coupling reagents and conditions can be optimized to improve yields and reduce side reactions. researchgate.net

Here is a table summarizing some common cysteine protecting groups used in Fmoc chemistry:

Protecting GroupAbbreviationLabilityCommon Deprotection Conditions
TritylTrtAcid-labileTFA
AcetamidomethylAcmAcid-stableMercuric acetate, then oxidation
tert-ButylmercaptoStBuReducibleDithiothreitol (DTT)
DiphenylmethylDpmAcid-labile95% TFA
p-MethoxytritylMmtAcid-labileDilute TFA (orthogonal to Trt)
sec-Isoamyl mercaptanSITReducibleDithiothreitol (DTT)

Advanced Applications in Bioconjugation and Chemical Biology Driven by Fmoc L Cys Oh H2o

Methodologies for Site-Selective Cysteine Bioconjugation

Site-selective modification of proteins and peptides is crucial for understanding and manipulating biological processes. nih.gov Cysteine, due to its relatively low abundance and the distinct reactivity of its thiol side chain, provides an ideal handle for such modifications. sioc-journal.cn The use of Fmoc-L-Cys-OH H2O in peptide synthesis allows for the precise placement of this reactive residue within a polypeptide sequence, setting the stage for a variety of powerful bioconjugation strategies.

The reaction between a cysteine thiol and a maleimide (B117702) is one of the most widely utilized methods for bioconjugation. bachem.comnih.gov This reaction proceeds via a Michael-type addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring. bachem.comnih.gov This typically occurs under mild conditions, often at a neutral pH (6.5-7.5), and results in the formation of a stable succinimidyl thioether linkage. bachem.comvectorlabs.com The reaction is highly chemoselective for thiols within this pH range, reacting approximately 1,000 times faster with thiols than with amines. vectorlabs.com

However, the stability of the resulting thioether adduct can be compromised. The reaction is reversible, and the adduct can undergo a retro-Michael reaction, leading to deconjugation. nih.govucl.ac.uk Furthermore, the succinimide (B58015) ring is susceptible to hydrolysis, which increases at higher pH. vectorlabs.com While hydrolysis of the maleimide before conjugation renders it unreactive, hydrolysis of the thiosuccinimide conjugate after its formation leads to a stable, ring-opened product that is resistant to the reverse reaction. acs.orgprolynxinc.com This ring-opening can be accelerated by incorporating electron-withdrawing N-substituents on the maleimide. acs.orgprolynxinc.com

Another important consideration is the potential for isomerization. When the conjugation occurs at an N-terminal cysteine, the N-terminal amine can act as a nucleophile, attacking the succinimide carbonyls. This can lead to an intramolecular rearrangement, forming a six-membered thiazine (B8601807) product, which alters the structure of the linkage. bachem.com Studies using model systems like L-Cysteine and 6-maleimidohexanoic acid have confirmed the formation of two distinct isomers, arising from the initial Michael addition followed by an intramolecular nucleophilic substitution by the amino group. nih.gov

Table 1: Factors Influencing Thiol-Maleimide Reaction Outcomes

FactorInfluence on ReactionKey Findings
pH Controls reaction rate and selectivity.Optimal chemoselectivity for thiols is achieved between pH 6.5 and 7.5. vectorlabs.com Above pH 7.5, competitive reaction with amines increases. vectorlabs.com Hydrolysis of the maleimide ring is also more prevalent at higher pH. vectorlabs.com
Maleimide Substituents Affects stability of the conjugate.Electron-withdrawing groups on the maleimide nitrogen can significantly accelerate the rate of post-conjugation hydrolysis, leading to a more stable, ring-opened adduct. acs.orgprolynxinc.com
Cysteine Position Determines potential side reactions.N-terminal cysteines can lead to thiazine formation through intramolecular rearrangement involving the free amino group. bachem.com
Reducing Environment Can induce reversibility.The succinimide thioether can undergo retro and exchange reactions in the presence of other thiol compounds, such as glutathione, under physiological conditions. nih.gov

Native Chemical Ligation (NCL) is a powerful technique for the convergent synthesis of large peptides and proteins from smaller, unprotected peptide fragments. nih.govmdpi.com The reaction fundamentally relies on the presence of an N-terminal cysteine residue on one peptide fragment and a C-terminal thioester on another. nih.gov Fmoc-based SPPS is a standard method for preparing these essential peptide building blocks. nih.govosti.gov

The process begins with a chemoselective reaction between the N-terminal cysteine's thiol group and the C-terminal thioester, forming a thioester-linked intermediate. nih.gov This is followed by a rapid, spontaneous intramolecular S-to-N acyl transfer, which results in the formation of a native peptide bond at the ligation site. nih.gov The unique reactivity of the 1,2-aminothiol group of cysteine is central to this process. researchgate.net

To overcome the limitation of requiring a cysteine at the ligation site, strategies have been developed that use cysteine surrogates—unnatural amino acids containing a thiol group—which can be desulfurized after ligation to yield the native amino acid, such as alanine. mdpi.comrsc.org For internal cysteine residues not involved in the ligation, their thiol groups must be protected. The acetamidomethyl (Acm) group is a common choice as it is stable during both Boc and Fmoc synthesis and cleavage but can be removed later. mdpi.com

"Click chemistry" describes a class of reactions that are rapid, specific, high-yielding, and generate minimal byproducts. nih.gov These reactions are often bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. nih.govresearchgate.net The thiol-maleimide addition is considered a type of click reaction due to its fulfillment of most of these criteria. vectorlabs.com

The unique reactivity of the cysteine thiol, introduced into peptides using Fmoc-L-Cys-OH, makes it an excellent partner for various bio-orthogonal reactions. Beyond maleimides, cysteine thiols can participate in other click-type reactions, such as thiol-ene and thiol-yne additions, and reactions with α-halogenated carbonyls. explorationpub.comnih.gov For instance, α-alkyl and α-aryl vinyl azides have been shown to couple chemoselectively with cysteine-derived thiols, creating β-ketosulfides. rsc.org This reaction is highly bio-orthogonal and cysteine-selective, and the resulting ketone handle can be used for further modifications. rsc.org These frameworks are instrumental in attaching probes, drugs, and other functionalities to specific sites on proteins and peptides. nih.gov

The site-specific incorporation of cysteine via Fmoc chemistry enables the precise derivatization of peptides and proteins to create novel research tools and therapeutics. nih.gov The nucleophilic thiol serves as a versatile attachment point for a wide array of functional molecules, including:

Fluorescent Dyes: For imaging and tracking biomolecules in vitro and in vivo. bachem.com

Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic peptides and proteins. bachem.com

Radiolabels: For use in molecular imaging techniques like PET and SPECT. bachem.comnih.gov

Small Molecule Drugs: To create targeted therapeutics such as antibody-drug conjugates (ADCs). nih.gov

A specific example is the development of the Fmoc-Cys(Dmd)-OH building block for SPPS. researchgate.net This allows for the direct synthesis of peptides containing a cysteine-dimedone adduct, which is formed when dimedone traps a cysteine sulfenic acid—a transient oxidative post-translational modification. These synthetic peptides serve as valuable standards for studying redox biology and for generating specific antibodies against this modified form of cysteine. researchgate.net

Engineering of Cysteine-Containing Peptides and Biomolecules

The ability to control the covalent structure of peptides extends beyond simple conjugation to the engineering of complex architectures, most notably through the formation of disulfide bonds. Fmoc-protected cysteine derivatives are indispensable for these advanced synthetic strategies.

Disulfide bonds are critical for the structural stability and biological activity of many peptides and proteins, including hormones, toxins, and growth factors. nih.govthermofisher.com For peptides containing multiple cysteines, ensuring the formation of the correct disulfide linkages (regioselectivity) is a significant synthetic challenge. nih.govrsc.org The solution lies in the use of orthogonal protecting groups for the cysteine thiols, which can be selectively removed under different conditions. rsc.org

In the context of Fmoc-SPPS, a common strategy involves using a combination of different acid- and metal-labile protecting groups. sigmaaldrich.comnih.gov For example, the trityl (Trt) group is highly acid-labile and is typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com In contrast, the acetamidomethyl (Acm) group is stable to TFA but can be removed oxidatively with iodine or with metal salts. thermofisher.commerckmillipore.com

This orthogonality allows for a stepwise approach to disulfide bond formation. A peptide can be synthesized with two pairs of cysteines, one protected with Trt and the other with Acm. After cleavage from the resin, the Trt groups are removed, leaving two free thiols that can be oxidized (e.g., by air or DMSO) to form the first disulfide bond. rsc.org Subsequently, the Acm groups on the second pair of cysteines can be removed, and a second oxidation step forms the second disulfide bond in a controlled, regioselective manner. nih.govrsc.org

Table 2: Common Orthogonal Protecting Groups for Cysteine in Fmoc SPPS

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
Trityl TrtHighly acid-labile (e.g., TFA). sigmaaldrich.comAcm, StBu, Mob
Acetamidomethyl AcmOxidative cleavage (e.g., I2), metal salts (e.g., Hg(OAc)2). thermofisher.com Stable to TFA. merckmillipore.comTrt, Mmt
tert-Butyl tBuStrong acid (e.g., TFA/TFMSA). rsc.orgAcm, Trt
tert-Butylthio StBuReduction with thiols or phosphines. merckmillipore.comTrt, Acm
4-Methoxytrityl MmtMild acid (e.g., 1-3% TFA in DCM). merckmillipore.comAcm, StBu
3-Nitro-2-pyridinesulfenyl NpysReduction with thiols.Trt, Acm

This powerful strategy has been successfully applied to the synthesis of complex, multi-disulfide-containing peptides such as conotoxins and insulin, where precise connectivity is essential for therapeutic function. nih.govrsc.org The careful selection of Fmoc-cysteine derivatives with appropriate orthogonal protection is therefore paramount to the successful chemical synthesis of these therapeutically relevant biomolecules. sigmaaldrich.com

Fabrication of Self-Assembling Peptide Systems and Hydrogels through Cysteine Interactions

The strategic incorporation of cysteine residues, often facilitated by the use of N-α-Fmoc-L-cysteine (Fmoc-L-Cys-OH H₂O) in solid-phase peptide synthesis (SPPS), is a cornerstone in the development of advanced self-assembling peptide systems and hydrogels. nih.gov The unique reactivity of the cysteine thiol group, particularly its ability to form reversible disulfide bonds, provides a powerful tool to control and direct the hierarchical self-assembly of peptides into functional supramolecular structures. nih.govresearchgate.net This control is pivotal for fabricating hydrogels with tunable properties for applications in tissue engineering and drug delivery. nih.govmdpi.com

The self-assembly process is often driven by a combination of non-covalent interactions, including π-π stacking of the Fmoc groups and hydrogen bonding between peptide backbones, which leads to the formation of β-sheet structures. researchgate.netmdpi.comnih.gov These interactions encourage the formation of nanofibers that entangle to form a three-dimensional hydrogel network capable of entrapping large amounts of water. youtube.com The introduction of cysteine allows for an additional layer of control through covalent disulfide bond formation, which can significantly enhance the mechanical strength and stability of the resulting hydrogel. mdpi.com

Research has demonstrated that the dimerization of peptides through disulfide bridges can trigger or modulate the self-assembly process. For instance, the oxidation of C-terminal cysteine residues in Fmoc-dipeptides has been shown to convert worm-like micelles into coiled nanohelices, resulting in a printable hydrogel. nih.gov Similarly, the dimerization of Ac-Val-Val-Lys-Cys-NH₂ and Ac-Phe-Phe-Lys-Cys-NH₂ via disulfide bridge formation yields thixotropic and injectable hydrogels. nih.gov The redox state of the cysteine thiol provides a dynamic handle to control the gelation process; in some designs, the reduction of a disulfide bond to free thiols can trigger the assembly of a linear peptide into a hydrogel. nih.gov

The table below summarizes key findings on the role of cysteine interactions in the fabrication of self-assembling peptide hydrogels.

Peptide SystemTrigger for Gelation/ModulationResulting Structure/PropertiesReference
Fmoc-Phe-Phe-CysDimerization via disulfide bridgeConverts worm-like micelles to coiled nanohelices; printable hydrogel nih.gov
Ac-Val-Val-Lys-Cys-NH₂Dimerization via disulfide bridgeThixotropic and injectable hydrogel nih.gov
Ac-Phe-Phe-Lys-Cys-NH₂Dimerization via disulfide bridgeThixotropic and injectable hydrogel nih.gov
Antimicrobial Heptapeptide with C-terminal CyspH increase inducing disulfide-bond-mediated dimerizationβ-sheet formation and gelation nih.gov
Amphiphilic PeptideReduction of internal disulfide bond to free thiolsLinear peptide assembly into a β-sheet based hydrogel nih.gov

These examples highlight the versatility of using cysteine chemistry, enabled by precursors like Fmoc-L-Cys-OH H₂O, to design sophisticated and responsive biomaterials.

Strategic Introduction of Thiol Groups into Proteins for Perturbation and Functional Analysis

The introduction of cysteine residues at specific sites within a protein sequence is a powerful strategy for probing protein structure and function. Cysteine's unique thiol group serves as a chemical handle for site-specific modification, allowing for the attachment of a wide array of probes, labels, and cross-linkers. acs.orgrsc.org This approach is invaluable for perturbing protein function in a controlled manner and for detailed functional analysis. The low natural abundance of cysteine often makes it possible to introduce a single reactive cysteine at a desired location without significant background reactivity. rsc.orgnih.gov

Fmoc-L-Cys-OH H₂O, with its thiol group appropriately protected (e.g., with a trityl (Trt) group), is a standard building block in SPPS for incorporating cysteine into synthetic peptides and protein domains. For recombinant proteins, site-directed mutagenesis is employed to substitute a native amino acid with cysteine. Once introduced, the thiol group can be targeted by a variety of selective chemical reactions.

One of the most widely used methods for cysteine modification is the thiol-maleimide reaction, a Michael addition reaction that forms a stable thioether linkage. lumiprobe.combachem.com This chemistry is frequently used to conjugate fluorescent dyes, PEG chains, and small molecules to proteins. bachem.com While highly efficient at neutral pH, potential side reactions such as thiazine rearrangement can occur, particularly with N-terminal cysteines, which necessitates careful reaction design. bachem.com

Other advanced methods for cysteine-specific modification include:

Thiol-ene reactions: These reactions offer a robust method for conjugating cysteine residues with molecules containing an alkene group. nih.govmatilda.science

Chlorooxime-mediated modification: This method boasts fast reaction kinetics and high selectivity for cysteine, allowing for modifications at very low reagent concentrations. nih.gov The resulting conjugates exhibit high stability. nih.gov

Desulfurative C-C bond formation: A visible-light-mediated reaction enables the site-selective modification of proteins by forming a stable C(sp³)–C(sp³) bond at the cysteine position. nih.gov

1,2,3-Triazine derivatives: These compounds can be used for multifaceted bioconjugation of cysteine-containing peptides and proteins. nih.gov

These diverse chemical tools allow researchers to introduce specific perturbations. For instance, attaching a bulky molecule can sterically hinder a protein-protein interaction, while introducing a fluorescent probe can be used to monitor conformational changes or localization within a cell. Cysteine oxidation itself, from a thiol to sulfenic, sulfinic, or sulfonic acid, is a physiologically relevant post-translational modification that can regulate protein function, and introducing cysteine at key sites can help elucidate these redox regulatory mechanisms. nih.gov

The following table presents a selection of research findings on the strategic introduction and modification of thiol groups for protein analysis.

Modification StrategyReagent/MethodApplication/FindingReference
Thiol-Maleimide ReactionMaleimide derivativesConjugation of fluorescent dyes, PEG, radiolabels, and small molecules. bachem.com lumiprobe.combachem.com
Chlorooxime ChemistryChlorooximesFast and specific modification of native peptides and proteins with high conjugate stability. nih.gov nih.gov
Desulfurative C-C Bond FormationVisible-light-mediated reactionSite-selective installation of moieties via a stable hydrocarbon linkage. nih.gov nih.gov
1,2,3-Triazine Chemistry5-Substituted 1,2,3-triazinesMultifaceted bioconjugation, including peptide cyclization and dimerization. nih.gov nih.gov
Thiol-Ene ConjugationAllyl-functional polymersGeneric approach to cysteine-functional materials. nih.gov nih.govmatilda.science

Design of Cysteine-Based Scaffolds for Biomaterial Functionalization

The design of biomaterials that can actively engage with biological systems is crucial for advancing fields like tissue engineering, regenerative medicine, and drug delivery. Cysteine-based scaffolds, created by incorporating cysteine-containing peptides into larger material frameworks, offer a versatile platform for biomaterial functionalization. nih.gov The nucleophilic thiol group of cysteine provides a convenient site for covalently attaching bioactive molecules, thereby imparting specific functions to the biomaterial. nih.gov

The synthesis of these cysteine-containing peptides often relies on Fmoc-based SPPS, where Fmoc-L-Cys-OH H₂O (with appropriate side-chain protection) is a key reagent. nih.gov These peptides can then be conjugated to a variety of biomaterial backbones, including synthetic polymers like PEG and natural polymers like alginate. nih.govnih.gov This approach allows for a high degree of control over the presentation and density of the conjugated bioactive signals. nih.gov

Several powerful bio-orthogonal "click" chemistry strategies are employed for the functionalization of cysteine-based scaffolds:

Thiol-ene Chemistry: This photo-initiated reaction between a thiol and an alkene (e.g., a norbornene group) is highly efficient and can be performed under mild, cytocompatible conditions, making it ideal for encapsulating cells within functionalized hydrogels. nih.gov This method has been used to create 3D printed plasmonic hydrogel scaffolds for biosensing applications. nih.gov

Thiol-Michael Addition: As mentioned previously, the reaction of thiols with Michael acceptors like maleimides or vinyl sulfones is a robust method for conjugating cysteine-containing peptides to polymer scaffolds. nih.gov

Native Chemical Ligation (NCL): This chemoselective reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine, forming a native peptide bond. nih.gov NCL is a powerful tool for protein semisynthesis and for attaching complex peptides to biomaterial surfaces. nih.gov

Through these conjugation strategies, a wide range of functionalities can be introduced into biomaterials. For example, peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be attached to promote cell adhesion. nih.gov Other peptides can be incorporated to provide sites for enzymatic degradation, allowing cells to remodel their environment, or to present growth factors that direct cell differentiation. The ability to precisely engineer the chemical and biological properties of scaffolds using cysteine-containing peptides is a significant advantage in creating sophisticated biomaterials that mimic the complexity of the natural extracellular matrix. nih.gov

The table below details research findings related to the design and functionalization of cysteine-based biomaterial scaffolds.

Biomaterial/ScaffoldFunctionalization ChemistryBioactive Moiety/PurposeReference
Alginate, Gelatin, CarboxymethylcelluloseThiol-ene click chemistryNorbornene and thiol groups for photo-crosslinking nih.gov
Polyglycidol (PG)Thiol-ene conjugationCysteine residues for chemoselective peptide modification nih.gov
4-arm PEGMichael addition (thiol-vinyl sulfone)Heparin-binding peptide for self-assembly of star copolymers nih.gov
Various Synthetic MaterialsNative Chemical LigationJoining of unprotected peptides for precise biomolecule installation nih.gov
Cysteine-containing 'scaffold' peptidesCarbonyldiimidazole activationFormation of dipeptides (Cys-Cys, Cys-Arg) on the scaffold nasa.gov

Analytical Methodologies for Research on Fmoc L Cys Oh H2o and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable in the purification and analysis of Fmoc-protected amino acids and their subsequent peptide products. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Fmoc-L-Cys-OH H2O and its peptide derivatives. It is widely used to determine the purity of synthetic products and to calculate reaction yields. The high resolution and sensitivity of HPLC make it an invaluable tool in peptide research.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for peptide analysis. hplc.eu In this technique, the stationary phase is nonpolar (typically a C18-modified silica), and the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile. Separation is based on the hydrophobic character of the analytes; more hydrophobic molecules are retained longer on the column. hplc.eu The elution of peptides is typically achieved by a gradient of increasing organic solvent concentration. A common additive to the mobile phase is trifluoroacetic acid (TFA), which acts as an ion-pairing agent to improve peak shape. hplc.eu

Typical RP-HPLC Parameters for Analyzing Cysteine-Containing Peptides

Parameter Description
Column C18 (octadecylsilane) bonded to silica (B1680970) particles.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient A linear gradient of increasing Mobile Phase B.
Detection UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).

| Flow Rate | Commonly 1 mL/min for analytical columns. |

The enantiomeric purity of amino acids is critical in peptide synthesis. The use of chiral stationary phases (CSPs) in HPLC allows for the separation of enantiomers (enantioseparation). For Fmoc-protected amino acids, quinine-based zwitterionic and anion-exchanger type CSPs have been shown to be effective. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The mobile phase composition, including the type of organic modifier and additives, plays a crucial role in achieving optimal separation. mdpi.com For instance, studies have demonstrated the baseline resolution of several Nα-Fmoc amino acid derivatives on these types of columns. mdpi.com

Pre-column derivatization involves chemically modifying the analyte before its introduction into the HPLC system. This is often done to improve the analyte's chromatographic properties or to enhance its detectability.

Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a well-established reagent for the pre-column derivatization of amino acids. creative-proteomics.comnih.govoup.com It reacts with the primary and secondary amino groups of amino acids to form highly fluorescent and UV-active derivatives. creative-proteomics.comnih.gov This derivatization allows for the sensitive detection of amino acids, including cysteine, by fluorescence or UV detectors. creative-proteomics.comnih.gov The reaction is typically carried out in a buffered alkaline medium. oup.com The resulting Fmoc-amino acid derivatives are stable and can be readily separated by RP-HPLC. nih.gov

While Fmoc-Cl reacts with all amino acids, there are reagents that offer specificity for the thiol group of cysteine. This allows for the selective detection and quantification of cysteine-containing molecules in complex mixtures.

Maleimides : Reagents such as N-ethylmaleimide (NEM) react specifically with the sulfhydryl group of cysteine to form a stable thioether linkage. researchgate.net This reaction can be monitored by RP-HPLC to quantify the cysteine content in synthetic peptides. researchgate.net

Ellman's Reagent : 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is a classic reagent used for the colorimetric quantification of thiols, but it can also be used for pre-column derivatization in HPLC. nih.govresearchgate.net

Benzofurazans : 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) is a fluorogenic reagent that reacts with both the amino and sulfhydryl groups of cysteine, leading to highly sensitive detection. nih.govunige.ch This dual reactivity can be advantageous for certain analytical applications. unige.ch

Selected Cysteine-Specific Derivatization Reagents

Reagent Reactive Group Detection Method
N-ethylmaleimide (NEM) Thiol UV
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) Thiol UV-Vis

Pre-column Derivatization Strategies for Enhanced Spectroscopic Detection

Spectroscopic Characterization Techniques in Academic Investigations

Spectroscopic methodologies are fundamental in the academic investigation of N-α-(9-Fluorenylmethoxycarbonyl)-L-cysteine monohydrate (this compound) and its derivatives. These techniques provide detailed insights into the molecular structure, functional groups, and purity of the compound, which is crucial for its application in peptide synthesis and other research areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the spectrum of this compound exhibits characteristic signals corresponding to the protons of the fluorenyl group, the cysteine backbone, and the sulfhydryl group. biosynth.com The aromatic protons of the fluorenyl moiety typically appear as a series of multiplets in the downfield region, usually between 7.2 and 7.8 ppm. The protons of the cysteine residue, including the α-proton and the β-protons, resonate at distinct chemical shifts that are influenced by the presence of the adjacent functional groups. The sulfhydryl proton (S-H) often presents as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. lookchem.comresearchgate.net The spectrum will show distinct signals for the carbonyl carbons of the Fmoc protecting group and the carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the cysteine side chain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-L-Cysteine Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fmoc Aromatic 7.20 - 7.80 (m) 120.0 - 144.0
Fmoc CH 4.20 - 4.30 (t) ~47.0
Fmoc CH₂ 4.40 - 4.60 (d) ~67.0
Cysteine α-CH 4.50 - 4.70 (m) ~54.0
Cysteine β-CH₂ 2.90 - 3.20 (m) ~26.0
Cysteine SH 1.50 - 2.00 (br s) -
Carbamate (B1207046) C=O - ~156.0
Carboxylic Acid C=O - ~173.0

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. nih.gov Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule, typically observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. nih.gov The monoisotopic mass of Fmoc-L-Cys-OH is 343.08 g/mol , and with the water molecule, the hydrated form is 361.09 g/mol . iris-biotech.de

Tandem mass spectrometry (MS/MS or MSⁿ) is utilized to induce fragmentation of the parent ion, providing valuable structural information. nih.gov A characteristic fragmentation pathway for Fmoc-protected amino acids involves the facile cleavage of the Fmoc group. nih.govnih.gov This often results in a prominent fragment ion corresponding to the dibenzofulvene cation (m/z 179) or a neutral loss of the fluorenylmethoxycarbonyl group. Further fragmentation of the cysteine moiety can lead to characteristic b and y ions if the compound is part of a peptide chain. google.comresearchgate.net

Table 2: Common Mass Spectrometry Fragments for Fmoc-L-Cys-OH

Fragment Ion/Neutral Loss Description Typical m/z
[M+H]⁺ Protonated molecular ion 344.1
[M-H]⁻ Deprotonated molecular ion 342.1
[Fmoc]⁺ Fluorenylmethoxycarbonyl cation 223.1
[dibenzofulvene+H]⁺ Protonated dibenzofulvene 179.1

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the various functional groups present in this compound. researchgate.netnih.govnih.gov The FTIR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group. The presence of the water of hydration can also contribute to this region.

N-H Stretch: A moderate absorption around 3300 cm⁻¹, corresponding to the N-H bond of the carbamate linkage.

C-H Aromatic Stretch: Sharp peaks observed just above 3000 cm⁻¹, indicative of the C-H bonds in the fluorenyl group.

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹, corresponding to the C-H bonds of the cysteine backbone.

C=O Stretch: Two distinct and strong absorption bands are typically observed. The urethane (B1682113) carbonyl of the Fmoc group appears around 1720 cm⁻¹, while the carboxylic acid carbonyl absorbs at approximately 1710 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings of the fluorenyl group.

S-H Stretch: The sulfhydryl stretch is a weak absorption band that can be difficult to observe but typically appears in the range of 2600-2550 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Fmoc-L-Cys-OH H₂O

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (broad)
Carbamate N-H Stretch ~3300
Fluorenyl Group Aromatic C-H Stretch >3000
Cysteine Backbone Aliphatic C-H Stretch <3000
Carbamate & Carboxylic Acid C=O Stretch 1720 - 1710 (strong)
Fluorenyl Group Aromatic C=C Stretch 1600 - 1450

Raman Spectroscopy for Disulfide and Sulfhydryl Group Characterization

Raman spectroscopy is a particularly valuable technique for the characterization of sulfur-containing compounds like this compound and its derivatives. researchgate.net It is highly sensitive to the vibrations of the sulfhydryl (S-H) and disulfide (S-S) bonds, which are often weak or difficult to observe in FTIR spectroscopy. rsc.orgrsc.org

The S-H stretching vibration in cysteine and its derivatives gives rise to a distinct Raman band in the 2500-2600 cm⁻¹ region. nih.gov The exact position of this band is sensitive to the local environment, including hydrogen bonding, which makes Raman spectroscopy a powerful probe of conformational and intermolecular interactions involving the sulfhydryl group. nih.gov

In studies involving the oxidation of Fmoc-L-Cys-OH to form a disulfide-linked dimer, Raman spectroscopy can be used to monitor the disappearance of the S-H band and the appearance of a new band corresponding to the S-S stretch, which typically occurs in the 500-550 cm⁻¹ range. researchgate.netresearchgate.net This allows for the direct observation of disulfide bond formation and cleavage. nih.gov

Table 4: Key Raman Shifts for Cysteine and its Derivatives

Functional Group Vibrational Mode Typical Raman Shift (cm⁻¹)
Sulfhydryl S-H Stretch 2500 - 2600
Disulfide S-S Stretch 500 - 550

UV-Vis Spectrophotometry in Reaction Monitoring and Derivatization Assays

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of this compound, particularly in the context of solid-phase peptide synthesis (SPPS). researchgate.net The fluorenyl group of the Fmoc protecting group possesses a strong chromophore that absorbs ultraviolet light.

A key application of UV-Vis spectrophotometry is the monitoring of the deprotection of the Fmoc group during SPPS. thieme-connect.de The Fmoc group is typically removed by treatment with a secondary amine base, such as piperidine (B6355638). This cleavage reaction releases dibenzofulvene, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. mostwiedzy.pl This adduct has a strong and characteristic UV absorbance maximum at approximately 301 nm, with a molar extinction coefficient often cited in the range of 7,800 to 8,021 L·mol⁻¹·cm⁻¹. mostwiedzy.plnih.gov By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group cleaved, and thus the loading of the amino acid onto the solid support, can be accurately quantified using the Beer-Lambert law. researchgate.net This method is also used to monitor the completion of coupling and deprotection reactions in real-time. thieme-connect.de

Table 5: UV-Vis Spectrophotometry Data for Fmoc Group Quantification

Compound λmax (nm) Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
Dibenzofulvene-piperidine adduct ~301 7,800 - 8,021

Exploration of Fmoc L Cys Oh H2o in Advanced Materials Science Research

Integration into Novel Advanced Materials Development

Fmoc-L-Cys-OH H2O and related Fmoc-protected amino acids have been explored for the development of various advanced materials, including hydrogels and nanostructures. The self-assembly properties driven by the Fmoc group's π-π stacking are fundamental to the formation of ordered structures. researchgate.netchemrxiv.orgresearchgate.net

Research has shown that Fmoc-modified amino acids can form supramolecular hydrogels. For instance, Fmoc-L-Cys(Acm)-L-His-L-Cys-OH tripeptides, where Cys is protected, have been shown to form supramolecular gels in water with shear thinning properties, with the Fmoc groups contributing to the stabilization of the gel through π-π stacking. researchgate.net The concentration of the peptide influences gelation, with a minimum gelation concentration of 1.5 wt% observed for a specific tripeptide derivative. researchgate.net

Furthermore, Fmoc-cysteine derivatives have been utilized in the fabrication of nanostructures. N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteine has been used in a continuous-flow microfluidics method to create nanobowl-like structures through supramolecular self-assembly. researchgate.net These structures can be further modified, for example, by infusing them into a shell for applications like pH-switchable drug delivery systems. researchgate.net

The ability of Fmoc-cysteine derivatives to self-assemble into different morphologies is influenced by factors such as concentration, temperature, and pH, similar to other Fmoc-protected amino acids like Fmoc-alanine, leucine, isoleucine, and valine, which have been shown to form flower-like structures, fibers, and tubes under varying conditions. researchgate.net

Role in Biosensor Design and Fabrication through Thiol Reactivity

The reactive thiol group of cysteine is a key feature that makes this compound valuable in biosensor design and fabrication. chemimpex.commyfoodresearch.com This thiol group can participate in various chemical reactions, including the formation of disulfide bonds and thiol-ene click chemistry, enabling the immobilization of biomolecules onto surfaces or their incorporation into sensing matrices. researchgate.netscirp.orgnih.gov

In biosensing, the thiol group provides a convenient handle for conjugating recognition elements, such as antibodies, enzymes, or DNA, to a material surface or a signal transducer. This conjugation is critical for creating selective and sensitive biosensors. The formation of disulfide bonds is a common strategy for immobilizing cysteine-containing peptides or proteins onto gold surfaces, which are frequently used in electrochemical and surface plasmon resonance (SPR) biosensors. nih.gov

Research has demonstrated the use of cysteine's thiol reactivity in the development of biosensors. For example, the determination of cysteine itself has been explored using electrochemical biosensors that leverage the compound's properties. myfoodresearch.com While not exclusively using this compound, these studies highlight the fundamental importance of the cysteine thiol group in biosensing applications. myfoodresearch.com

Moreover, the thiol-disulfide exchange reaction can be utilized for molecular recognition in synthetic receptor-like structures, such as molecularly imprinted polymers (MIPs), where Fmoc-cysteine derivatives can serve as template molecules or be incorporated into the polymer matrix to create binding sites. scirp.org This approach allows for the selective recognition of target molecules based on reversible covalent interactions. scirp.org

The versatility of the cysteine thiol group, either in its free form after Fmoc deprotection or strategically protected, allows for its integration into diverse biosensing platforms, contributing to the development of highly specific and sensitive detection methods.

Compound Information

Compound NamePubChem CID
This compound11350927
L-Cysteine5862
Fmoc groupN/A*

*Note: The Fmoc group is a protecting group, not a standalone compound with a specific PubChem CID. PubChem provides CIDs for Fmoc-protected amino acids and other compounds containing the Fmoc moiety.

Interactive Data Tables (Representational)

Below are examples of how data from research findings could be presented in interactive tables. As a text-based model, these are static representations.

Table 1: Gelation Properties of Fmoc-Tripeptide Derivative

Peptide DerivativeConcentration (wt%)Gelation ObservedStorage Modulus (G') at Low Strain (Pa)Viscosity Change with Increasing Shear Rate
Fmoc-L-Cys(Acm)-L-His-L-Cys-OH> 1.5Yes~ 103Decreased by 6 orders of magnitude
Fmoc-L-His-L-Cys-OHAnyNoN/AN/A

Intended Interaction: Users could filter by peptide derivative or sort by concentration or storage modulus.

Table 2: Nanostructure Formation from Fmoc-Amino Acids

Fmoc-Amino Acid DerivativeConditions (Concentration, Temperature, pH)Observed Self-Assembled Morphology
N-(9-fluorenylmethoxycarbonyl)-S-triphenylmethyl-L-cysteineContinuous flow microfluidicsNanobowl-like structures
Fmoc-L-AlanineRoom temperature, various concentrationsFlower-like
Fmoc-L-LeucineRoom temperature, low/high concentrationFlower-like
Fmoc-L-LeucineHeatingSmall tube-like
Fmoc-L-IsoleucineRoom temperature, low/high concentrationFibers-like
Fmoc-L-IsoleucineHeating, lower concentrationTube-like
Fmoc-L-IsoleucineHeating, higher concentrationFibers-like
Fmoc-L-ValineRoom temperature, lower concentrationFlower-like
Fmoc-L-ValineRoom temperature, higher concentrationFibers-like
Fmoc-L-ValineHeating, low/high concentrationFibers-like

Intended Interaction: Users could filter by amino acid or sort by morphology.

Future Directions and Emerging Research Avenues for Fmoc L Cys Oh H2o

Development of Next-Generation Cysteine Protecting Groups with Orthogonal Reactivities

The development of novel cysteine protecting groups with orthogonal reactivity is a critical area of future research. Orthogonal protecting groups can be selectively removed under different chemical conditions, allowing for controlled, regioselective disulfide bond formation in peptides containing multiple cysteine residues. rsc.orgbachem.comresearchgate.net This is paramount for synthesizing complex disulfide-rich peptides with defined three-dimensional structures and biological activity. rsc.orgxjtlu.edu.cnbiosynth.com

Current research explores various protecting groups beyond the commonly used trityl (Trt) group, which is labile to trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich.com Examples of protecting groups being investigated for their orthogonal properties include S-acetamidomethyl (Acm), S-tert-butylmercapto (StBu), S-triphenylmethyl (Trt), S-2,4,6-trimethoxybenzyl (Tmob), and S-tert-butyl (tBu). bachem.comsigmaaldrich.com The goal is to create a toolbox of cysteine protecting groups that can be removed under a range of conditions (e.g., acid lability, base lability, reduction, photolysis) to facilitate the stepwise formation of disulfide bonds during solid-phase peptide synthesis (SPPS). rsc.orgbachem.comresearchgate.net

Emerging research also focuses on disulfide-based protecting groups, such as sec-isoamyl mercaptan (SIT), which are compatible with Fmoc/tBu SPPS and can be efficiently removed by reduction. iris-biotech.de Comparative studies evaluate the deprotection rates and efficiency of these new groups compared to existing ones like StBu. iris-biotech.de These advancements aim to overcome limitations associated with current protecting groups, such as potential side reactions or incomplete deprotection, particularly in challenging peptide sequences. bachem.comsigmaaldrich.com

Innovative Strategies for Overcoming Persistent Synthetic Challenges in Cysteine-Rich Peptides

The synthesis of cysteine-rich peptides presents several persistent challenges, including aggregation of the growing peptide chain on the solid support and ensuring the correct formation of multiple disulfide bonds. biosynth.compeptide.comnih.gov Future research is directed towards developing innovative strategies to mitigate these issues.

One approach involves incorporating structural elements that disrupt peptide chain aggregation during SPPS. peptide.comnih.govsigmaaldrich.com Pseudoprolines and backbone protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), have shown effectiveness in reducing aggregation and improving synthesis efficiency. peptide.comnih.govsigmaaldrich.com Research continues to explore new types of pseudoproline dipeptides and backbone modifications that can be readily incorporated into Fmoc-SPPS protocols. peptide.comsigmaaldrich.com

Controlling the oxidative folding process to achieve the correct disulfide connectivity remains a significant challenge for cysteine-rich peptides. rsc.orgxjtlu.edu.cnbiosynth.com Innovative strategies include the development of ultrafast biomimetic oxidative folding approaches in organic solvents, which mimic natural protein folding mechanisms to achieve rapid and precise folding. xjtlu.edu.cn Other strategies involve the use of specific redox systems and controlled deprotection of orthogonal cysteine protecting groups to guide disulfide bond formation sequentially. rsc.orgbachem.commdpi.com

Furthermore, research is exploring alternative synthetic methodologies such as native chemical ligation (NCL) and related techniques, which allow for the convergent synthesis of larger peptides and proteins from smaller, synthesized fragments. nih.govrsc.orgresearchgate.net These methods often involve the reaction of a peptide thioester with an N-terminal cysteine residue, offering advantages in synthesizing challenging sequences and controlling disulfide formation. nih.govrsc.org

Expansion of the Bioconjugation Repertoire for Diverse Translational and Basic Science Applications

The reactive thiol group of cysteine, often introduced using protected forms like Fmoc-L-Cys-OH H2O, makes it a primary target for bioconjugation, enabling the attachment of peptides and proteins to various molecules or surfaces. chemimpex.comresearchgate.netmdpi.com Future research aims to expand the bioconjugation repertoire involving cysteine for a wider range of translational and basic science applications.

While traditional methods often target cysteine residues, the growing field of bioconjugation requires more diverse and site-selective techniques. researchgate.netnih.gov Research is exploring new chemical reactions and reagents that can selectively modify cysteine residues, potentially distinguishing between different cysteine residues within a single protein without extensive genetic engineering. researchgate.netacs.orgresearchgate.net Examples include the use of soft electrophiles for chemoselective dual modification of cysteine residues or reagents that specifically target N-terminal cysteine residues. researchgate.netacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for selecting protecting groups (e.g., Acm, Mmt) for Fmoc-L-Cys-OH·H₂O in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The choice of protecting groups depends on compatibility with synthesis conditions and orthogonal deprotection strategies. For cysteine residues, S-Trt (trityl) and S-Acm (acetamidomethyl) are commonly used due to their stability during Fmoc deprotection (piperidine/DMF) and selective removal (TFA for Trt; iodine for Acm) . For example, S-Mmt (monomethoxytrityl) offers acid-labile removal (1% TFA in DCM), enabling sequential disulfide bond formation . Always verify compatibility with other residues and reaction conditions to avoid premature deprotection.

Q. How should Fmoc-L-Cys-OH·H₂O be stored to maintain stability, and what are the risks of improper handling?

  • Methodological Answer : Store at -20°C in a desiccator to prevent moisture absorption and oxidation. Thaw under nitrogen or argon to minimize disulfide formation. Always use gloves and protective equipment, as cysteine derivatives are prone to oxidation and may release hazardous byproducts (e.g., H₂S) under acidic conditions . Pre-purge solvents with inert gases to reduce oxidative side reactions during synthesis.

Q. What solvent systems are optimal for dissolving Fmoc-L-Cys-OH·H₂O in SPPS?

  • Methodological Answer : Use DMF or NMP for dissolution, as they balance solubility (≥50 mg/mL) and compatibility with Fmoc chemistry. For problematic solubility, add 1-5% DMSO or 0.1% TFA (v/v) to protonate the amino group. Centrifuge at 10,000 rpm for 5 minutes to remove insoluble particulates . Avoid DCM or THF, as they may precipitate the compound during coupling.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of Fmoc-L-Cys-OH·H₂O under varying pH conditions?

  • Methodological Answer : Contradictions often arise from pH-dependent side reactions. For Fmoc protection, maintain pH 7–9 during coupling to avoid protonation of the amino group (which slows reaction kinetics) or base-induced Fmoc cleavage (at pH >10) . Use buffered systems (e.g., NaHCO₃) to stabilize pH. Monitor by TLC or LC-MS for dipeptide formation, which increases at high concentrations (>0.5 M) or excess Fmoc-Cl . Optimize molar ratios (1.2–1.5 equivalents of Fmoc-Cl) to suppress dimerization.

Q. What analytical strategies validate the successful incorporation of Fmoc-L-Cys-OH·H₂O into peptides and assess purity?

  • Methodological Answer : Use HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to separate the target peptide from truncated sequences. Confirm mass accuracy via MALDI-TOF or ESI-MS. For disulfide bond detection, employ Ellman’s assay (DTNB) to quantify free thiols . Purity ≥95% is critical for biological assays; recalibrate methods using reference standards (e.g., USP-grade Fmoc-L-Cys-OH) .

Q. How can researchers mitigate oxidation of Fmoc-L-Cys-OH·H₂O during prolonged SPPS cycles?

  • Methodological Answer : Incorporate reducing agents (e.g., 0.1 M TCEP) in coupling buffers to stabilize thiol groups. Perform synthesis under inert gas (N₂/Ar) and limit exposure to light. Post-synthesis, purify via RP-HPLC under acidic conditions (0.1% TFA) to prevent disulfide scrambling . For long-term storage, lyophilize peptides with cryoprotectants (trehalose) and store under vacuum.

Q. What role does Fmoc-L-Cys-OH·H₂O play in synthesizing complex disulfide-rich peptides, and how are orthogonal protection strategies designed?

  • Methodological Answer : Orthogonal protection (e.g., S-Trt + S-Acm) enables sequential disulfide bond formation. First, deprotect S-Trt with 1% TFA, oxidize to form the first disulfide, then remove S-Acm with iodine/MeOH/H₂O (1:8:1 v/v) for the second bond . Validate regioselectivity via MS/MS fragmentation. For triple disulfides, integrate acid-stable groups like S-Dpm, which resists TFA but cleaves with HFIP .

Data Analysis & Troubleshooting

Q. How should researchers address discrepancies in solubility data for Fmoc-L-Cys-OH·H₂O across literature sources?

  • Methodological Answer : Discrepancies often stem from hydration states (e.g., monohydrate vs. anhydrous) or measurement conditions. Standardize protocols: dissolve 10 mg in 1 mL solvent, vortex for 1 min, and centrifuge. Report temperature, pH, and solvent purity. For in vivo studies, use biocompatible solvents like saline with 10% DMSO . Cross-reference with thermogravimetric analysis (TGA) to confirm hydration levels.

Q. What experimental controls are essential when analyzing Fmoc-L-Cys-OH·H₂O’s reactivity in novel coupling reagents?

  • Methodological Answer : Include positive controls (e.g., Fmoc-Gly-OH) to benchmark coupling efficiency and negative controls (no amino acid) to detect residual activation. Monitor by Kaiser test or UV absorbance (301 nm for Fmoc deprotection). For new reagents (e.g., COMU), compare activation times and byproduct toxicity . Validate with LC-MS to detect acylation or racemization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.